1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate
CAS No.:
Cat. No.: VC13942528
Molecular Formula: C9H14O6
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O6 |
|---|---|
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 6-O-ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate |
| Standard InChI | InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3 |
| Standard InChI Key | RTPIPORRCXPLJS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)CC(C(=O)OC)O |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Functional Groups
The compound’s structure features:
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Hydroxyl (-OH) at position 2
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Keto (-CO-) at position 4
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Methyl (OCH₃) and ethyl (OCH₂CH₃) ester groups at positions 1 and 6, respectively
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A six-carbon backbone with alternating functional groups
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O₆ | |
| Molecular Weight | 218.20 g/mol | |
| IUPAC Name | 6-O-Ethyl 1-O-methyl 2-hydroxy-4-oxohexanedioate | |
| SMILES | CCOC(=O)CC(=O)CC(C(=O)OC)O | |
| InChI | InChI=1S/C9H14O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h7,11H,3-5H2,1-2H3 |
This structural arrangement enables reactivity in both enzymatic and synthetic contexts.
Synthesis Methods and Reaction Conditions
Key Synthetic Routes
1-Methyl 6-ethyl 2-hydroxy-4-oxoadipate is synthesized via condensation reactions and functional group modifications. Common methods include:
Route 1: Esterification and Oxidation
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Reagents: Methyl and ethyl chloroformates
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Conditions: Controlled pH, solvent (e.g., THF or methanol)
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Purification: Recrystallization or chromatography
Route 2: Enzymatic or Catalytic Modifications
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Enzymes: Lipoyl-dependent dehydrogenases (e.g., E1a in OADHc complexes)
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Esterification | Methyl/ethyl chloroformates, NaOH | Moderate | >95% (HPLC) |
| Enzymatic Oxidation | E1a enzyme, NAD⁺, CoA | Low | Requires HPLC |
Critical Reaction Parameters
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pH: Neutral to slightly acidic for ester stability
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Solvent: Polar aprotic (e.g., THF) enhances reaction rates
Biological Significance and Enzymatic Interactions
Role in Metabolic Pathways
The compound participates in L-lysine catabolism as a derivative of 2-oxoadipate (OA), a key intermediate in the degradation pathway. Key enzymes include:
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2-Oxoadipate dehydrogenase (E1a): Oxidizes OA to glutaryl-CoA
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Dihydrolipoyl dehydrogenase (E3): Facilitates electron transfer in multi-enzyme complexes
Mechanism of Action
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Decarboxylation: E1a removes CO₂ from the β-carboxyl group, forming a thiamine pyrophosphate (ThDP)-enamine intermediate
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Reductive Transfer: The intermediate transfers electrons to E2o (dihydrolipoyl succinyltransferase), forming glutaryl-CoA
| Enzyme | Substrate | Product | Efficiency (kcat/Km) |
|---|---|---|---|
| E1a | 2-Oxoadipate | Glutaryl-CoA + NADH | 4.8 s⁻¹ |
| E1a (with OP) | 2-Oxopimelate | Adipoyl-CoA + NADH | 0.028 s⁻¹ |
Pathological Relevance
Mutations in DHTKD1 (encoding E1a) are linked to alpha-aminoadipic aciduria (AMOXAD) and eosinophilic esophagitis (EoE) due to impaired OA metabolism . The compound’s analogs, such as 2-oxopimelate, exhibit substrate promiscuity in E1a, leading to alternative metabolic byproducts .
Applications in Organic Synthesis
Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations:
Case Study: Synthesis of Benzimidazole Derivatives
In a study, ethyl 3-(1-(1H-benzo[d]imidazol-2-yl)-5-hydroxy-4-methyl-1H-pyrazol-3-yl)propanoate was synthesized via condensation with dimethyl 2-methyl-3-oxoadipate at 75°C . This highlights the compound’s utility in forming complex heterocycles.
Industrial and Pharmaceutical Uses
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Pharmaceutical Intermediates: Precursor for kinase inhibitors or antimicrobial agents
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Polymer Precursors: Potential monomer in biodegradable polymers
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